molecular formula C18H17FN2O2 B11483664 1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester

1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester

Cat. No.: B11483664
M. Wt: 312.3 g/mol
InChI Key: MLEZEIRJLHGUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an indole ring, a butanoic acid chain, a fluorine atom, and a pyridine ring, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester involves several steps. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Butanoic Acid Chain: The butanoic acid chain can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst.

    Pyridine Ring Addition: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Chemical Reactions Analysis

1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom or other substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and methanol.

Scientific Research Applications

1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and receptor interactions.

    Medicine: The compound has potential therapeutic applications, including the development of drugs for treating serotonin-mediated disorders.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter signaling and affecting mood, cognition, and behavior.

Comparison with Similar Compounds

1H-Indole-3-butanoic acid, 5-fluoro-2-(2-pyridinyl)-, methyl ester can be compared with other similar compounds, such as:

    1H-Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

    5-Fluoroindole: A fluorinated indole derivative used in organic synthesis.

    2-Pyridylmethylamine: A pyridine derivative used as a ligand in coordination chemistry.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

methyl 4-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)butanoate

InChI

InChI=1S/C18H17FN2O2/c1-23-17(22)7-4-5-13-14-11-12(19)8-9-15(14)21-18(13)16-6-2-3-10-20-16/h2-3,6,8-11,21H,4-5,7H2,1H3

InChI Key

MLEZEIRJLHGUIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=C(NC2=C1C=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

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